cis-2,3-Dimethylpiperidine hydrochloride (CAS: 67288-92-0) is a highly specialized, conformationally restricted secondary amine salt utilized extensively as a stereodefined building block in advanced pharmaceutical synthesis. Characterized by its two methyl groups in a cis configuration on the piperidine ring, this compound provides precise spatial geometry essential for target-specific receptor binding in active pharmaceutical ingredients (APIs). Supplied as a stable hydrochloride salt, it overcomes the volatility and atmospheric sensitivity typical of free-base piperidines. In procurement and process chemistry, this specific isomer and salt form is prioritized for its predictable reactivity profile, superior handling characteristics, and its unique ability to lock into a preferred chair conformation during complex coupling reactions, making it an indispensable precursor for immunomodulatory drugs, kinase inhibitors, and conformationally restricted peptidomimetics[1].
Substituting cis-2,3-dimethylpiperidine hydrochloride with its trans-isomer, the free base form, or simpler mono-methylated piperidines results in severe process and performance failures. The trans-isomer is not a viable drop-in replacement because its lowest-energy transition state during acylation and coupling reactions requires an unfavorable diaxial conformation, leading to drastically reduced reaction rates and poor enantioselectivity [1]. Furthermore, attempting to use the cis-2,3-dimethylpiperidine free base introduces significant handling liabilities; the free base is a volatile liquid prone to atmospheric oxidation and carbon dioxide absorption (forming carbamates), which compromises stoichiometric precision and lot-to-lot reproducibility. Finally, generic piperidines (e.g., 2-methylpiperidine) lack the dual-steric bulk required to enforce the strict 3D vector alignment demanded by complex biological targets, resulting in synthesized APIs with diminished or abolished receptor binding affinity[2].
The stereochemical configuration of the piperidine ring dictates its reactivity in critical synthetic steps. In enantioselective acylation processes, the cis-2,3-disubstituted piperidine demonstrates significantly faster reaction rates and superior selectivity compared to the trans-isomer. Quantum mechanical calculations and experimental data reveal that the lowest transition state free energy for the cis-isomer is approximately 25.8 kcal/mol, which is ~3.3 kcal/mol lower than the lowest transition state for the trans-isomer (29.1 kcal/mol). This energy difference allows the cis-isomer to achieve exceptional selectivity factors (s-factors up to 24), as its preferred ground state chair conformation with an α-axial substituent readily accommodates the transition state, whereas the trans-isomer is forced into an unfavorable diaxial conformation [1].
| Evidence Dimension | Transition State Free Energy & Selectivity (s-factor) |
| Target Compound Data | cis-isomer: 25.8 kcal/mol (s-factor up to 24) |
| Comparator Or Baseline | trans-isomer: 29.1 kcal/mol (poor selectivity) |
| Quantified Difference | ~3.3 kcal/mol lower energy barrier for the cis-isomer |
| Conditions | Enantioselective acylation kinetic resolution models (gas phase calculations and solvent experiments) |
Procuring the cis-isomer is mandatory for synthetic routes requiring high enantiomeric purity and fast coupling kinetics, as the trans-isomer will stall reactions and degrade yield.
The physical state of the piperidine precursor critically impacts manufacturing reproducibility. The free base of cis-2,3-dimethylpiperidine is a volatile liquid (boiling point ~130-140 °C) that is susceptible to atmospheric degradation. In contrast, cis-2,3-Dimethylpiperidine hydrochloride is a stable, crystalline solid. This salt form eliminates the vapor pressure issues associated with the free base, prevents the formation of piperidine carbamates upon exposure to ambient CO2, and allows for highly precise gravimetric dispensing during GMP manufacturing [1].
| Evidence Dimension | Physical State and Handling Stability |
| Target Compound Data | Hydrochloride salt: Stable solid, precise gravimetric weighing |
| Comparator Or Baseline | Free base: Volatile liquid, prone to atmospheric degradation |
| Quantified Difference | Transition from volatile liquid to stable solid |
| Conditions | Standard laboratory and industrial storage/handling conditions |
The hydrochloride salt guarantees lot-to-lot stoichiometric accuracy and extended shelf-life, which is critical for reproducible scale-up in pharmaceutical manufacturing.
In the development of advanced immunomodulatory therapeutics, such as Cbl-b inhibitors, the specific 3D orientation of the piperidine ring is non-negotiable. cis-2,3-Dimethylpiperidine hydrochloride is explicitly utilized to synthesize active 3-substituted piperidine compounds, providing the exact steric bulk and vector alignment required to fit the target binding pocket. Industrial patent literature demonstrates that coupling the cis-2,3-dimethylpiperidine hydrochloride salt under standard basic conditions (e.g., with sodium bicarbonate) successfully yields the target API intermediates (e.g., 30% isolated yield in complex late-stage couplings), a geometry that cannot be replicated by unsubstituted or trans-substituted analogs [1].
| Evidence Dimension | Precursor Suitability for API Geometry |
| Target Compound Data | cis-2,3-dimethyl configuration provides active binding vectors |
| Comparator Or Baseline | trans-isomer or generic piperidines fail to provide correct 3D vectors |
| Quantified Difference | Enables successful synthesis of active Cbl-b inhibitors (30% yield in specific complex couplings) |
| Conditions | Late-stage API coupling reactions in acetonitrile/DCM |
Buyers synthesizing specific targeted therapeutics must procure this exact cis-isomer salt, as any deviation in ring substitution stereochemistry will result in an inactive final drug product.
Due to its precise steric vectors, this compound is the required building block for synthesizing Cbl-b inhibitors and other targeted immunomodulatory drugs. The cis-configuration ensures the final API adopts the correct conformation to bind effectively within complex biological receptor pockets [1].
Because its lowest-energy transition state utilizes a stable chair conformation with an α-axial substituent, it is an ideal benchmark substrate for developing and testing novel enantioselective acylation catalysts and kinetic resolution workflows [2].
The stable hydrochloride salt form allows for precise stoichiometric weighing and prevents atmospheric degradation. This makes it the preferred form for scaling up the synthesis of conformationally restricted peptidomimetics in strict GMP-compliant manufacturing environments [3].